molecular formula C23H21N3O2 B3356245 Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate CAS No. 655238-66-7

Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate

Cat. No. B3356245
CAS RN: 655238-66-7
M. Wt: 371.4 g/mol
InChI Key: RKFFUSVJWDLAMT-UHFFFAOYSA-N
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Description

“Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate” is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . They are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .


Molecular Structure Analysis

Acridine derivatives are characterized by their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .


Chemical Reactions Analysis

The chemical reactions involving acridine derivatives primarily involve DNA intercalation . This process is fueled by charge transfer and π-stacking interactions, sandwiching the polyaromatic chromophore between the base pairs of the double helix and eventually causing the helical structure to unwind .

Mechanism of Action

The mechanism of action of acridine derivatives primarily involves DNA intercalation . This process, along with its subsequent impacts on biological processes involving DNA and related enzymes, is principally responsible for the mode of action of acridine .

Safety and Hazards

While acridine derivatives have shown potential as therapeutic agents, their clinical application is often restricted or even excluded as a result of side effects . For example, Tacrine, an acridine-based drug, was found to cause liver toxicity when taken orally .

Future Directions

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . More research is needed to develop acridine-based counterparts with fewer side effects and lower IC values . The development of acridine derivatives with enhanced therapeutic potency and selectivity is also a key area of focus .

properties

IUPAC Name

ethyl N-[3-(acridin-9-ylamino)-5-methylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-3-28-23(27)25-17-13-15(2)12-16(14-17)24-22-18-8-4-6-10-20(18)26-21-11-7-5-9-19(21)22/h4-14H,3H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFFUSVJWDLAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30798443
Record name Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30798443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate

CAS RN

655238-66-7
Record name Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30798443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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